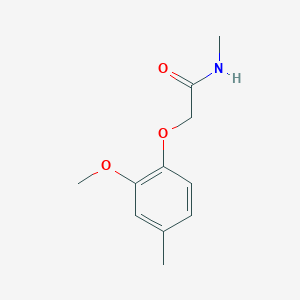
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide, also known as GW501516 or Endurobol, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to boost endurance and promote fat loss. In
作用機序
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation in the body.
Biochemical and Physiological Effects:
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been demonstrated to increase endurance and improve running performance by up to 70% in mice. In addition, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle. It has also been shown to reduce the expression of genes involved in inflammation and oxidative stress in the liver.
実験室実験の利点と制限
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has several advantages for use in lab experiments. It is highly selective for PPARδ and has a long half-life, making it ideal for studying the effects of PPARδ activation over time. However, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is also known to have off-target effects on other receptors, including PPARα and PPARγ. In addition, its use in lab experiments is limited by its high cost and potential for abuse.
将来の方向性
There are several future directions for research on 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a performance-enhancing drug. However, its use in sports is currently banned by the World Anti-Doping Agency (WADA) due to concerns about its safety and potential for abuse. Finally, there is interest in developing more selective and potent PPARδ agonists that do not have off-target effects on other receptors.
合成法
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide involves several steps, including the condensation of 2-methoxy-4-methylphenol with chloroacetyl chloride to form 2-(2-methoxy-4-methylphenoxy)acetamide. This intermediate is then reacted with methylamine to yield the final product, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. The purity of the product can be improved through recrystallization and chromatography techniques.
科学的研究の応用
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. In addition, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been investigated for its ability to prevent the development of atherosclerosis and other cardiovascular diseases.
特性
製品名 |
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO3/c1-8-4-5-9(10(6-8)14-3)15-7-11(13)12-2/h4-6H,7H2,1-3H3,(H,12,13) |
InChIキー |
KVVBDNVTCICIOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)
![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)

![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)
![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)


![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)